(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes and advanced chiral resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Fluoro-5-nitrobenzyl alcohol: Lacks the chiral center present in (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.
2-Fluoro-5-nitrophenylacetic acid: Contains a carboxylic acid group instead of an alcohol group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both fluorine and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
PCSJHPZLGMEIIY-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.